(2-Amino-1,3-thiazol-4-YL)methanethiol
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Overview
Description
4-Thiazolemethanethiol, 2-amino- is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Thiazolemethanethiol, 2-amino- involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction typically takes 24 hours and is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques. For example, the preparation of enantiomerically pure derivatives of similar compounds involves the use of recyclable chiral auxiliaries and complexation with nickel (II) complexes .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolemethanethiol, 2-amino- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the C-2 position of the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the C-2 position .
Scientific Research Applications
4-Thiazolemethanethiol, 2-amino- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Thiazolemethanethiol, 2-amino- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Aminothiazole: Used in the synthesis of various pharmaceuticals.
2-Amino-4,4,4-trifluorobutanoic acid: Utilized in drug design as a bioisostere of leucine
Uniqueness
4-Thiazolemethanethiol, 2-amino- stands out due to its unique combination of a thiazole ring with a methanethiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and other scientific fields .
Properties
CAS No. |
105408-34-2 |
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Molecular Formula |
C4H6N2S2 |
Molecular Weight |
146.2 g/mol |
IUPAC Name |
(2-amino-1,3-thiazol-4-yl)methanethiol |
InChI |
InChI=1S/C4H6N2S2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6) |
InChI Key |
FJCTZEUCKJHCKW-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)CS |
Canonical SMILES |
C1=C(N=C(S1)N)CS |
Synonyms |
4-Thiazolemethanethiol,2-amino-(9CI) |
Origin of Product |
United States |
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